PF-06648671 is a synthetic organic compound classified as an allosteric modulator of gamma-secretase, primarily developed for the treatment of Alzheimer's disease. It was designed to reduce the accumulation of neurotoxic amyloid beta 42 (Aβ42) as a disease-modifying therapy, offering an alternative to traditional gamma-secretase inhibitors that often lead to severe adverse effects in clinical settings. The compound interacts with an allosteric site formed by presenilin 1 and its substrate, thereby modulating the activity of gamma-secretase without directly inhibiting it .
The synthesis of PF-06648671 involved a strategic design that incorporated a 2,5-cis-tetrahydrofuran linker, which provided conformational rigidity and locked the compound into a favorable bioactive conformation. This design was guided by pharmacophore modeling due to the lack of crystallographic data for the membrane-bound gamma-secretase protein complex at that time. The compound exhibited strong in vitro potency with an IC50 value of 9.8 nM against Aβ42 and favorable absorption, distribution, metabolism, and excretion (ADME) properties .
The mechanism of action for PF-06648671 involves:
Relevant analyses indicate that PF-06648671 maintains its integrity and efficacy under various conditions, which is crucial for therapeutic applications in humans .
PF-06648671 was primarily developed for scientific research and clinical applications related to Alzheimer's disease. Its role as a gamma-secretase modulator positions it within a novel therapeutic strategy aimed at modifying disease progression rather than merely alleviating symptoms. The compound underwent several clinical trials assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics before Pfizer discontinued further development in neurology in early 2018 due to strategic shifts within the company .
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 2361643-62-9